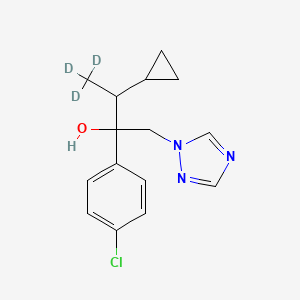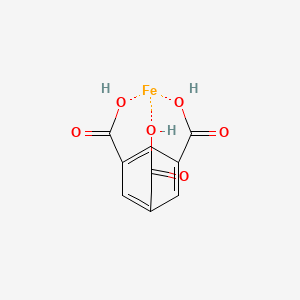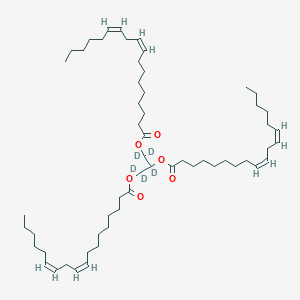
Glycerol Trilinoleate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycerol Trilinoleate-d5 is a deuterated form of glycerol trilinoleate, a triglyceride in which glycerol is esterified with three linoleic acid molecules. The deuterium labeling (d5) makes it particularly useful in various scientific research applications, especially in studies involving lipid metabolism and dynamics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycerol Trilinoleate-d5 can be synthesized through the esterification of glycerol with deuterated linoleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The deuterated linoleic acid is reacted with glycerol in the presence of a catalyst, and the product is purified using industrial-scale chromatography or distillation methods to achieve the required isotopic purity and chemical purity.
Analyse Des Réactions Chimiques
Types of Reactions
Glycerol Trilinoleate-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: It can be hydrolyzed to yield glycerol and deuterated linoleic acid.
Transesterification: It can undergo transesterification reactions to form different triglycerides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as typical reagents.
Transesterification: Catalysts such as sodium methoxide or lipases are commonly used.
Major Products
Oxidation: Hydroperoxides and other oxidized derivatives.
Hydrolysis: Glycerol and deuterated linoleic acid.
Transesterification: Various triglycerides depending on the alcohol used in the reaction.
Applications De Recherche Scientifique
Glycerol Trilinoleate-d5 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the analysis of lipid structures and dynamics.
Biology: Employed in studies of lipid metabolism and the role of triglycerides in cellular processes.
Medicine: Investigated for its potential in drug delivery systems and as a model compound in pharmacokinetic studies.
Industry: Utilized in the development of stable isotope-labeled compounds for various industrial applications, including the production of labeled standards for analytical purposes.
Mécanisme D'action
The mechanism of action of Glycerol Trilinoleate-d5 involves its incorporation into lipid metabolic pathways. It is metabolized similarly to non-deuterated glycerol trilinoleate, but the presence of deuterium atoms allows for precise tracking and analysis using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The molecular targets and pathways involved include enzymes such as lipases and esterases that catalyze the hydrolysis and metabolism of triglycerides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycerol Trilinoleate: The non-deuterated form, commonly found in natural fats and oils.
Glycerol Trioleate: Another triglyceride with oleic acid instead of linoleic acid.
Glycerol Tripalmitate: A triglyceride with palmitic acid.
Uniqueness
Glycerol Trilinoleate-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for more accurate and detailed studies of lipid metabolism and dynamics, making it a valuable tool in both basic and applied research.
Propriétés
Formule moléculaire |
C57H98O6 |
|---|---|
Poids moléculaire |
884.4 g/mol |
Nom IUPAC |
[1,1,2,3,3-pentadeuterio-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-/i52D2,53D2,54D |
Clé InChI |
HBOQXIRUPVQLKX-ADVOAEEISA-N |
SMILES isomérique |
[2H]C(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(C(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(C(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)([2H])[2H])[2H])[2H] |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)
![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)
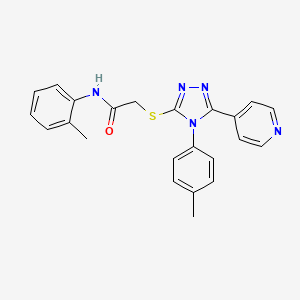
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053924.png)
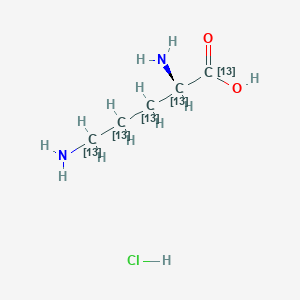

![2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12053937.png)
![2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-](/img/structure/B12053938.png)

![3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12053949.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12053963.png)
